molecular formula C16H14ClN3O2 B1451069 Ethyl 4-chloro-1-M-tolyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate CAS No. 951624-03-6

Ethyl 4-chloro-1-M-tolyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate

Cat. No. B1451069
M. Wt: 315.75 g/mol
InChI Key: XNMZGUQMOUNXTN-UHFFFAOYSA-N
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Description

“Ethyl 4-chloro-1-M-tolyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate” is a biochemical used for proteomics research . It is a member of the pyrazolopyridines family, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring .


Synthesis Analysis

A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has been introduced . This method involves a sequential opening/closing cascade reaction . The synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline .


Molecular Structure Analysis

The molecular formula of “Ethyl 4-chloro-1-M-tolyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate” is C16H14ClN3O2 .


Chemical Reactions Analysis

The catalytic activity of the amorphous carbon-supported sulfonic acid (AC-SO3H) was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate . This strategy involves a sequential opening/closing cascade reaction .

Scientific Research Applications

Synthesis and Application in Heterocyclic Chemistry

  • Synthesis of Pyrazolo[3,4-b]pyridine Derivatives : Ethyl 4-chloro-1-M-tolyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate is used in the synthesis of novel pyrazolo[3,4-b]pyridine derivatives. These compounds are synthesized via condensation of pyrazole-5-amine derivatives with activated carbonyl groups, demonstrating its utility in preparing new N-fused heterocycles (Ghaedi et al., 2015).

Applications in Antiviral Research

  • Antiviral Activity : This compound has been used in synthesizing derivatives that exhibit antiviral activity against Herpes simplex virus type 1 (HSV-1), Mayaro virus (MAY), and vesicular stomatitis virus (VSV). These derivatives show potential for development as antiviral agents (Bernardino et al., 2007).

Heterocyclic Ring System Synthesis

  • Formation of 1H,6H-Dipyrazolo[3,4-b:3′,4′-d]pyridin-3-ones : The reaction of hydrazines with substituted ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylates results in the formation of complex heterocyclic systems, showing the versatility of this compound in the synthesis of diverse heterocycles (Khan & Pedrotti, 1982).

properties

IUPAC Name

ethyl 4-chloro-1-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-3-22-16(21)13-8-18-15-12(14(13)17)9-19-20(15)11-6-4-5-10(2)7-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMZGUQMOUNXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=NN2C3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-1-M-tolyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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